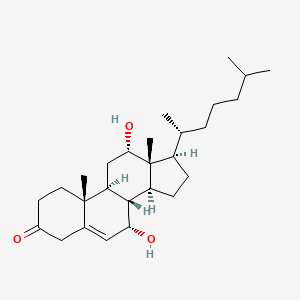
Cholest-4-ene-7alpha,12alpha-diol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-4-ene-7alpha,12alpha-diol-3-one is a naturally occurring steroid hormone primarily synthesized in the adrenal glands. It is a metabolite of Hydroxysitosterol and Hydroxycholesterol and displays neuroprotective effects .
Preparation Methods
Cholest-4-ene-7alpha,12alpha-diol-3-one can be synthesized from Cholest-5-ene-3beta,7alpha,12alpha-triol. The conversion involves the presence of a microsomal fraction fortified with NAD(+). The 100,000 g supernatant fluid catalyzes the conversion of Cholest-5-ene-3beta,7alpha,12alpha-triol into this compound
Chemical Reactions Analysis
Cholest-4-ene-7alpha,12alpha-diol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form 5beta-cholestane-3alpha,7alpha,12alpha-triol in the presence of specific enzymes.
Substitution: The compound can undergo substitution reactions, although specific details on these reactions are limited.
Common reagents and conditions used in these reactions include microsomal fractions, NAD(+), and specific enzymes that catalyze the conversion processes .
Scientific Research Applications
Cholest-4-ene-7alpha,12alpha-diol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Medicine: It displays neuroprotective effects and is studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Cholest-4-ene-7alpha,12alpha-diol-3-one involves its conversion into other steroid compounds. It acts as an intermediate in the biosynthesis of bile acids, which are essential for the digestion and absorption of fats . The compound interacts with specific enzymes that catalyze its conversion into other metabolites, such as 5beta-cholestane-3alpha,7alpha,12alpha-triol .
Comparison with Similar Compounds
Cholest-4-ene-7alpha,12alpha-diol-3-one can be compared with other similar compounds, such as:
Cholest-5-ene-3beta,7alpha,12alpha-triol: This compound is a precursor in the synthesis of this compound.
5beta-cholestane-3alpha,7alpha,12alpha-triol: This is a product formed from the reduction of this compound.
7alpha-hydroxy-4-cholesten-3-one: Another intermediate in bile acid biosynthesis.
This compound is unique due to its specific role in the biosynthesis of bile acids and its neuroprotective effects .
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(7S,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h14,16-17,20-25,29-30H,6-13,15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
NNIXZULRBIHLGA-NIBOIBLTSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CCC(=O)C4)C)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(C=C4C3(CCC(=O)C4)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


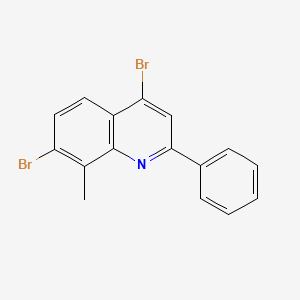

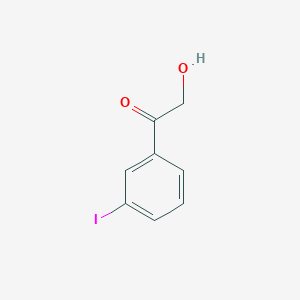
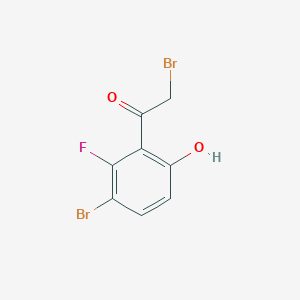
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
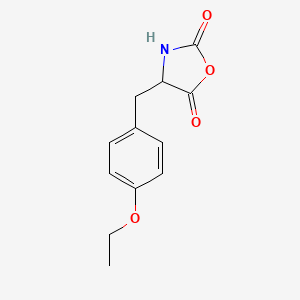
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)


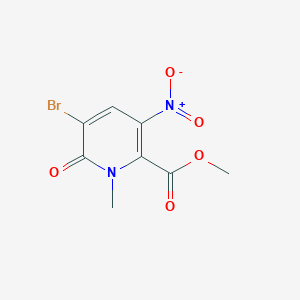
![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)

![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
